1-(3-METHYLPHENYL)-3-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)AMINO]THIOUREA
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Overview
Description
1-(3-METHYLPHENYL)-3-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)AMINO]THIOUREA is a derivative of isatin, a compound known for its diverse biological activities. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes an indole ring, which is a common motif in many biologically active molecules, and a thiosemicarbazone moiety, which is known for its metal-chelating properties and biological activities.
Preparation Methods
The synthesis of 1-(3-METHYLPHENYL)-3-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)AMINO]THIOUREA typically involves the reaction of isatin with 3-methylphenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-METHYLPHENYL)-3-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The thiosemicarbazone moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-METHYLPHENYL)-3-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)AMINO]THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.
Industry: Used in the synthesis of other biologically active compounds and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-3-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)AMINO]THIOUREA involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-(3-METHYLPHENYL)-3-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)AMINO]THIOUREA can be compared with other similar compounds such as:
Isatin derivatives: These compounds share the indole-2,3-dione core and exhibit similar biological activities.
Thiosemicarbazones: These compounds share the thiosemicarbazone moiety and are known for their metal-chelating properties and biological activities.
Indole derivatives: These compounds share the indole ring and are widely studied for their diverse biological activities. The uniqueness of this compound lies in the combination of the indole ring and thiosemicarbazone moiety, which imparts a unique set of chemical and biological properties.
Properties
Molecular Formula |
C16H14N4OS |
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Molecular Weight |
310.4g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-N'-(3-methylphenyl)carbamimidothioic acid |
InChI |
InChI=1S/C16H14N4OS/c1-10-5-4-6-11(9-10)17-16(22)20-19-14-12-7-2-3-8-13(12)18-15(14)21/h2-9,18,21H,1H3,(H,17,22) |
InChI Key |
HIEKGGIFSRYTJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C(N=NC2=C(NC3=CC=CC=C32)O)S |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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